![molecular formula C13H15N5O2 B2412183 2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one CAS No. 320416-21-5](/img/structure/B2412183.png)
2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
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Description
Scientific Research Applications
- Compound 5 derived from this structure demonstrates excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s and P = 37.8 GPa). These properties are comparable to the current secondary-explosive benchmark, CL-20 .
- Azo compound 10 exhibits remarkable density (1.91 g/cm³ at 20 °C), excellent thermal stability (Td = 305 °C), and superior calculated detonation performance (Dv = 9200 m/s and P = 34.8 GPa). It outperforms existing heat-resistant explosives and holds potential as a heat-resistant explosive .
- Compounds 14, 17, and 19 are highly sensitive (IS ≤ 2 J) but display excellent calculated detonation performance (Dv ≥ 8690 m/s and P ≥ 30.2 GPa). These features suggest their use as primary explosives .
- [1,2,4]Triazolo[1,5-a]pyridine (TP) , a derivative of this compound, serves as an electron acceptor. Researchers have constructed a deep-blue bipolar fluorescent emitter (TPP-PPI) using TP. Single crystals of TPP-PPI exhibit a unique packing mode that may facilitate carrier transport .
- In the context of treating Human African Trypanosomiasis , microtubule-active 1,2,4-triazolo[1,5-a]pyrimidines have been investigated. These compounds show promising structure-activity relationships, tolerability, and efficacy. They represent potential candidates for combating this parasitic disease .
- Complexes supported on silica-coated magnetite copper ferrite nanoparticles, derived from this compound, act as reusable catalysts. They facilitate the synthesis of 5-methyl-N,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides with good yields .
Energetic Materials
Fluorescent Materials
Antiparasitic Agents
Catalysis
properties
IUPAC Name |
2-morpholin-4-yl-8,9-dihydro-7H-[1,2,4]triazolo[1,5-a]quinazolin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-11-3-1-2-10-9(11)8-14-12-15-13(16-18(10)12)17-4-6-20-7-5-17/h8H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFDLWMIFCZGOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC3=NC(=NN23)N4CCOCC4)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one |
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